N,N'-Dimethyl-1H-purine-2,6-diamine

Description

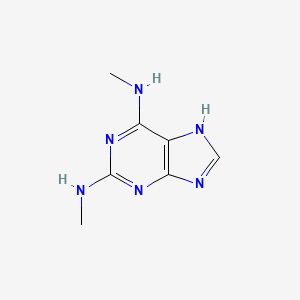

N,N'-Dimethyl-1H-purine-2,6-diamine is a purine derivative featuring methyl substitutions at the N2 and N6 positions of the purine core. Purine derivatives are critical in medicinal chemistry and biochemistry due to their resemblance to nucleobases.

Properties

CAS No. |

6333-66-0 |

|---|---|

Molecular Formula |

C7H10N6 |

Molecular Weight |

178.20 g/mol |

IUPAC Name |

2-N,6-N-dimethyl-7H-purine-2,6-diamine |

InChI |

InChI=1S/C7H10N6/c1-8-5-4-6(11-3-10-4)13-7(9-2)12-5/h3H,1-2H3,(H3,8,9,10,11,12,13) |

InChI Key |

UOAILLAMPSSARV-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=NC2=C1NC=N2)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethyl-1H-purine-2,6-diamine typically involves the methylation of adenine. One common method is the reaction of adenine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and yields N,N’-Dimethyl-1H-purine-2,6-diamine as the primary product .

Industrial Production Methods: Industrial production of N,N’-Dimethyl-1H-purine-2,6-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and concentration of reactants are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimethyl-1H-purine-2,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted purines .

Scientific Research Applications

N,N’-Dimethyl-1H-purine-2,6-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its role in nucleic acid chemistry and its potential effects on DNA and RNA.

Medicine: Research has explored its potential as an antiviral and anticancer agent due to its structural similarity to adenine.

Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-1H-purine-2,6-diamine involves its interaction with nucleic acids. The compound can intercalate into DNA or RNA, disrupting their normal function. This intercalation can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include various enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

7H-Purine-2,6-diamine (CAS 1904-98-9)

6-N-Methoxy-7H-purine-2,6-diamine (CAS 60254-48-0)

- Structure : Methoxy group at N6 instead of methyl.

- Molecular Weight : ~166.15 g/mol (C₆H₈N₆O).

- Properties : The methoxy group introduces resonance effects, altering electronic distribution and hydrogen-bonding capacity. This may impact interactions with enzymes or receptors compared to methyl substituents.

- Applications : Research focus on nucleotide analogs and enzyme inhibition studies .

3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione

- Structure : Methyl groups at N1, N3, and N7 positions; carbonyl groups at C2 and C4.

- Properties : The carbonyl groups reduce basicity and increase rigidity compared to diamine derivatives. Methyl substitutions enhance lipophilicity but may hinder hydrogen bonding.

- Applications: Potential use in caffeine-like stimulants or phosphodiesterase inhibitors .

Comparative Analysis of Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Key Applications |

|---|---|---|---|---|---|

| N,N'-Dimethyl-1H-purine-2,6-diamine | C₇H₁₀N₆ | ~178.20 | N2,N6-dimethyl | Moderate in organic solvents | Medicinal chemistry research |

| 7H-Purine-2,6-diamine | C₅H₆N₆ | 150.15 | None | High in water | Nucleic acid research |

| 6-N-Methoxy-7H-purine-2,6-diamine | C₆H₈N₆O | 166.15 | N6-methoxy | Moderate in polar solvents | Enzyme studies |

Functional and Application Differences

- Biological Activity : Triazine-diamine derivatives () are used as pesticides (e.g., terbutryn), highlighting how heterocycle choice (triazine vs. purine) dictates application. Purine derivatives are more likely to target biological nucleobase-binding sites .

- Stability : Methyl groups in this compound may confer steric protection against enzymatic degradation compared to unmethylated analogs, enhancing metabolic stability .

Research Findings and Gaps

- Further studies on scalable purification methods are needed.

- Safety Profiles : Safety data for 7H-Purine-2,6-diamine () emphasize laboratory precautions, suggesting similar handling requirements for the dimethyl variant.

- Unexplored Potential: The dimethyl derivative’s role in metal complexation or photophysical applications remains unstudied, contrasting with advanced Cr(III) complexes in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.